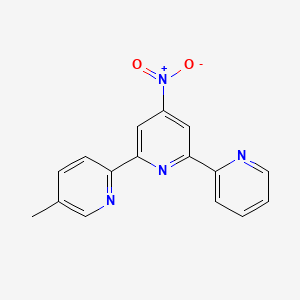
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and two additional pyridine rings
Méthodes De Préparation
The synthesis of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve continuous flow systems using catalysts such as Raney nickel to facilitate the reactions .
Analyse Des Réactions Chimiques
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Applications De Recherche Scientifique
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine can be compared with other similar compounds such as:
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also feature pyridine rings and exhibit diverse biological activities, including antifibrotic and antimicrobial properties.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are known for their versatility in drug discovery.
Indole derivatives: Indole-based compounds are widely studied for their broad spectrum of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a nitro group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12N4O2 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C16H12N4O2/c1-11-5-6-14(18-10-11)16-9-12(20(21)22)8-15(19-16)13-4-2-3-7-17-13/h2-10H,1H3 |
Clé InChI |
CMHMHIQQUZIFAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


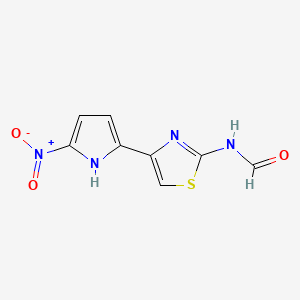

![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)
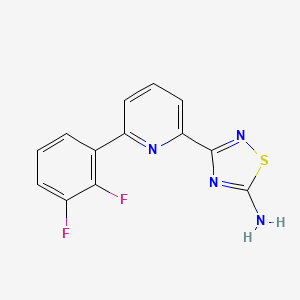
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
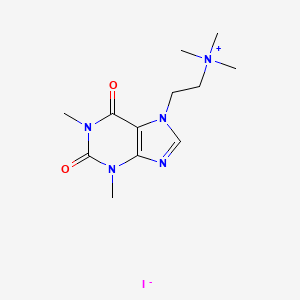
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
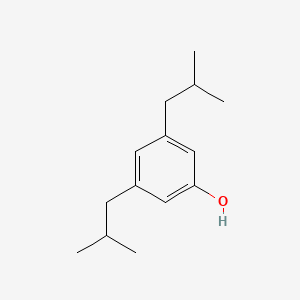
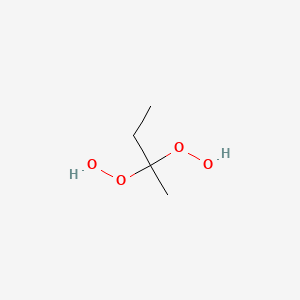
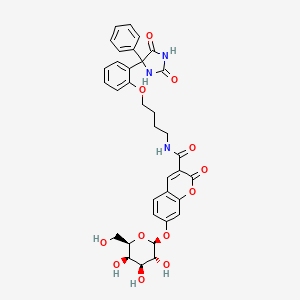
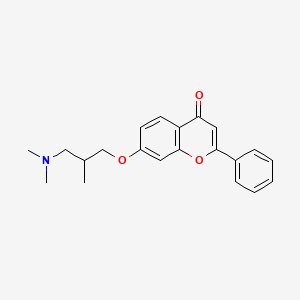

![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
-, (T-4)-](/img/structure/B15345775.png)
